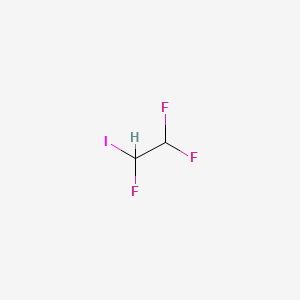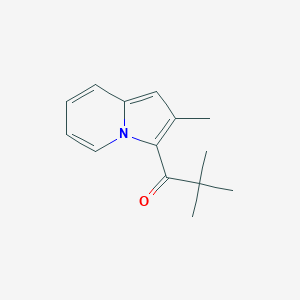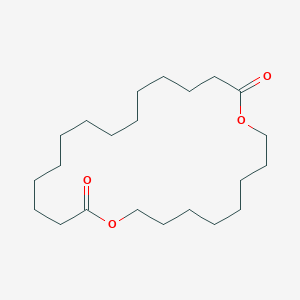
1,10-Dioxacyclotetracosane-11,24-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dioxacyclotetracosane-11,24-dione is a chemical compound with the molecular formula C₂₂H₄₀O₄ It is a member of the dioxacyclotetracosane family, characterized by its unique cyclic structure containing two oxygen atoms and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxacyclotetracosane-11,24-dione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method includes the reaction of a diol with a diacid chloride under anhydrous conditions to form the cyclic ester. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of byproducts.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Dioxacyclotetracosane-11,24-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or esters.
Reduction: The primary products are diols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
1,10-Dioxacyclotetracosane-11,24-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,10-Dioxacyclotetracosane-11,24-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,13-Dioxacyclotetracosane-2,14-dione: Another member of the dioxacyclotetracosane family with similar structural features.
1,8-Diazacyclotetradecane-2,9-dione: A related compound with nitrogen atoms in the ring structure.
Propiedades
Número CAS |
113404-25-4 |
|---|---|
Fórmula molecular |
C22H40O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1,10-dioxacyclotetracosane-11,24-dione |
InChI |
InChI=1S/C22H40O4/c23-21-17-13-9-5-3-1-2-4-6-10-14-18-22(24)26-20-16-12-8-7-11-15-19-25-21/h1-20H2 |
Clave InChI |
ZPKAMAMTJFSJEG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCC(=O)OCCCCCCCCOC(=O)CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


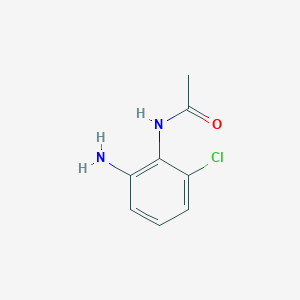
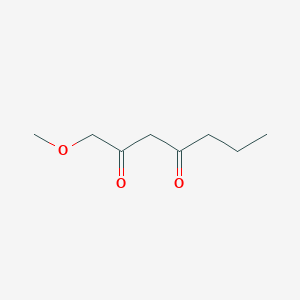
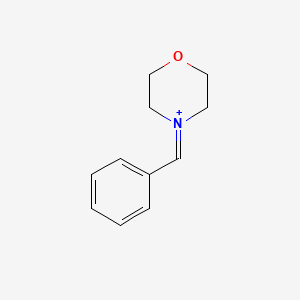
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
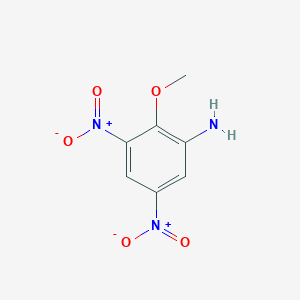


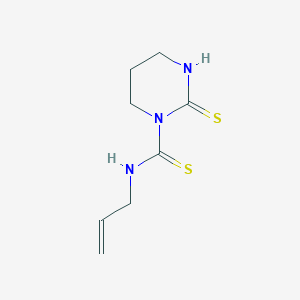
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
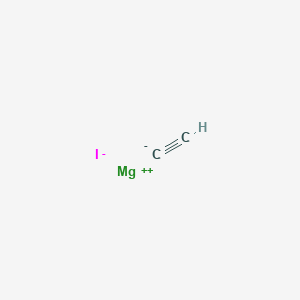
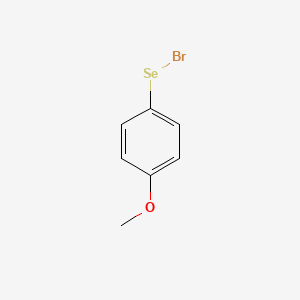
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
